6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carbaldehyde
Overview
Description
6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O2/c1-12(5-6-14-2)10-4-3-9(8-13)7-11-10/h3-4,7-8H,5-6H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule and can be used to derive its 3D structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Other physical and chemical properties like boiling point, melting point, and density were not found in the available resources.Scientific Research Applications
Synthesis and Photophysical Properties : This compound has been used in synthesizing novel synthons like 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b] pyridine-5-carbaldehyde. The absorption and emission spectra of these compounds are influenced by the substituents at specific positions of the pyridine ring, making them significant in studying photophysical properties (Deore, Dingore, & Jachak, 2015).
Hydrogen-Bonded Framework Structures : Research into compounds structurally similar to 6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carbaldehyde has revealed the formation of three-dimensional hydrogen-bonded frameworks, showcasing its potential in exploring molecular crystalline structures (Low, Trilleras, Cobo, Marchal, & Glidewell, 2007).
Novel Acetic Acid Derivatives : The compound has been utilized in the synthesis of new acetic acid derivatives containing pyridyl, which were characterized through various spectroscopic methods. This signifies its role in the development of new chemical entities (Duan-zhi, 2005).
Synthesis of Pyrido[2,3-d]pyrimidines : It has been instrumental in the preparation of pyrido[2,3-d]pyrimidines, a class of compounds with potential applications in medicinal chemistry and drug design (Perandones & Soto, 1998).
Chiral Ligands for Copper Ions : Research involving similar structures to 6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carbaldehyde has led to the synthesis of seco-steroids as chiral ligands for copper ions, indicating its potential in catalysis and organic synthesis (Magyar, Schönecker, Wölfling, Schneider, Günther, & Görls, 2003).
Scaleable Synthesis of Naphthyridines : The compound has been used in scalable syntheses, such as in the preparation of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, highlighting its role in large-scale chemical production processes (Li, Widlicka, Buzon, Dou, Granskog, Flanagan, Li, Liu, Liu, Magee, Nguyen, Raggon, Rainville, Reilly, Shen, & Sun, 2010).
Safety And Hazards
properties
IUPAC Name |
6-[2-methoxyethyl(methyl)amino]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12(5-6-14-2)10-4-3-9(8-13)7-11-10/h3-4,7-8H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXLRRMBARILRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=NC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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